Cas no 1552785-62-2 (4-chloro-2-(5-chlorothiophen-2-yl)phenol)

1552785-62-2 structure
اسم المنتج:4-chloro-2-(5-chlorothiophen-2-yl)phenol
كاس عدد:1552785-62-2
وسط:C10H6Cl2OS
ميغاواط:245.125039577484
MDL:MFCD25995009
CID:5190764
PubChem ID:83129974
4-chloro-2-(5-chlorothiophen-2-yl)phenol الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Phenol, 4-chloro-2-(5-chloro-2-thienyl)-
- 4-chloro-2-(5-chlorothiophen-2-yl)phenol
-
- MDL: MFCD25995009
- نواة داخلي: 1S/C10H6Cl2OS/c11-6-1-2-8(13)7(5-6)9-3-4-10(12)14-9/h1-5,13H
- مفتاح Inchi: UFIMRRJBTZMKLO-UHFFFAOYSA-N
- ابتسامات: C1(O)=CC=C(Cl)C=C1C1SC(Cl)=CC=1
4-chloro-2-(5-chlorothiophen-2-yl)phenol الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-343678-0.05g |
4-chloro-2-(5-chlorothiophen-2-yl)phenol |
1552785-62-2 | 95% | 0.05g |
$212.0 | 2023-09-03 | |
Enamine | EN300-343678-10.0g |
4-chloro-2-(5-chlorothiophen-2-yl)phenol |
1552785-62-2 | 95% | 10.0g |
$3929.0 | 2023-02-22 | |
1PlusChem | 1P01BS1F-2.5g |
4-chloro-2-(5-chlorothiophen-2-yl)phenol |
1552785-62-2 | 95% | 2.5g |
$2276.00 | 2023-12-21 | |
Enamine | EN300-343678-1g |
4-chloro-2-(5-chlorothiophen-2-yl)phenol |
1552785-62-2 | 95% | 1g |
$914.0 | 2023-09-03 | |
1PlusChem | 1P01BS1F-250mg |
4-chloro-2-(5-chlorothiophen-2-yl)phenol |
1552785-62-2 | 95% | 250mg |
$621.00 | 2024-06-20 | |
1PlusChem | 1P01BS1F-500mg |
4-chloro-2-(5-chlorothiophen-2-yl)phenol |
1552785-62-2 | 95% | 500mg |
$944.00 | 2023-12-21 | |
Enamine | EN300-343678-2.5g |
4-chloro-2-(5-chlorothiophen-2-yl)phenol |
1552785-62-2 | 95% | 2.5g |
$1791.0 | 2023-09-03 | |
Enamine | EN300-343678-0.5g |
4-chloro-2-(5-chlorothiophen-2-yl)phenol |
1552785-62-2 | 95% | 0.5g |
$713.0 | 2023-09-03 | |
Enamine | EN300-343678-5.0g |
4-chloro-2-(5-chlorothiophen-2-yl)phenol |
1552785-62-2 | 95% | 5.0g |
$2650.0 | 2023-02-22 | |
Enamine | EN300-343678-0.1g |
4-chloro-2-(5-chlorothiophen-2-yl)phenol |
1552785-62-2 | 95% | 0.1g |
$317.0 | 2023-09-03 |
4-chloro-2-(5-chlorothiophen-2-yl)phenol الوثائق ذات الصلة
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
1552785-62-2 (4-chloro-2-(5-chlorothiophen-2-yl)phenol) منتجات ذات صلة
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
الموردين الموصى بهم
Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر

Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر

Hubei Cuiyuan Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Suzhou Genelee Bio-Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Nantong Boya Environmental Protection Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
